Hsd17B13-IN-66

HSD17B13 inhibition enzymatic assay NAFLD

HSD17B13-IN-66 is a distinct, synthetic small-molecule HSD17B13 inhibitor featuring a dichlorophenol core. It offers a chemotype divergent from BI-3231 and HSD17B13-IN-4, making it essential for SAR investigations and chemotype benchmarking in NAFLD/NASH research. With an IC50 of ≤ 0.1 μM, it is ideal for cellular proof-of-concept studies and as a reference inhibitor in biochemical assays. Choose this compound to validate target engagement and control for compound-specific effects in your hepatocyte models.

Molecular Formula C24H17Cl2F3N4O3
Molecular Weight 537.3 g/mol
Cat. No. B12363218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-66
Molecular FormulaC24H17Cl2F3N4O3
Molecular Weight537.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=C(C=CC=N4)C(F)(F)F
InChIInChI=1S/C24H17Cl2F3N4O3/c1-11-5-6-17(32-22(35)13-8-15(25)21(34)16(26)9-13)19-20(11)31-12(2)33(23(19)36)10-18-14(24(27,28)29)4-3-7-30-18/h3-9,34H,10H2,1-2H3,(H,32,35)
InChIKeyCWRMWTMELMXQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-66 Procurement Guide: Potent HSD17B13 Inhibitor for Liver Disease Research


HSD17B13-IN-66 (also known as Compound 146) is a synthetic small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) . The compound demonstrates enzyme inhibitory activity with an IC50 value of ≤ 0.1 μM against estradiol substrate in biochemical assays [1]. Its molecular formula is C24H17Cl2F3N4O3 with a molecular weight of 537.32 g/mol, and it carries the CAS registry number 2770247-37-3 . As a research tool compound, HSD17B13-IN-66 serves investigators studying hepatic lipid metabolism, mitochondrial dysfunction, and fibrotic progression in chronic liver disease models .

Why HSD17B13-IN-66 Cannot Be Substituted with Other In-Class HSD17B13 Inhibitors


Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors constitute a structurally diverse class of small molecules that differ substantially in their core scaffolds, binding modalities, and enzymatic potency [1]. Compounds within this class—including BI-3231 (IC50 = 1 nM for human HSD17B13), HSD17B13-IN-4 (Ki ≤ 50 nM), and HSD17B13-IN-66 (IC50 ≤ 0.1 μM)—exhibit distinct pharmacophores and are derived from separate chemical series developed by different research groups [2]. These structural variations directly impact critical experimental parameters including solvent compatibility, cellular permeability, metabolic stability, and off-target interaction profiles [1]. Consequently, substituting one HSD17B13 inhibitor for another without rigorous validation can introduce confounding variables into mechanistic studies, compromise reproducibility, and invalidate comparative analyses across published datasets. The quantitative evidence below delineates the specific points of differentiation that inform rational compound selection for HSD17B13-targeted investigations.

HSD17B13-IN-66 Quantitative Differentiation Evidence for Scientific Procurement Decisions


HSD17B13-IN-66 Enzymatic Potency Relative to Key In-Class Comparators

HSD17B13-IN-66 exhibits an IC50 value of ≤ 0.1 μM (100 nM) against HSD17B13 using estradiol as substrate in biochemical assays . This places the compound within a defined potency tier relative to other available HSD17B13 inhibitors. BI-3231 demonstrates approximately 100-fold higher enzymatic potency with IC50 = 1 nM for human HSD17B13 [1]. HSD17B13-IN-4 exhibits intermediate potency with a Ki value of ≤ 50 nM for the estradiol substrate [2]. The absence of direct head-to-head comparison data necessitates that these values be interpreted as cross-study comparable metrics rather than within-assay rankings.

HSD17B13 inhibition enzymatic assay NAFLD NASH

HSD17B13-IN-66 Chemical Scaffold Differentiation from Major HSD17B13 Inhibitor Series

HSD17B13-IN-66 (Compound 146) belongs to a dichlorophenol-containing chemical series described in patent literature covering HSD17B13 inhibitors and uses thereof [1]. The compound's structure incorporates a dichlorophenol moiety (3,5-dichloro-2-hydroxybenzamide) connected via an amide linker to a heterocyclic core, distinguishing it from the distinct chemical series that yielded BI-3231 and HSD17B13-IN-4 [2]. Patent CN116670118A explicitly describes dichlorophenol HSD17B13 inhibitors, establishing the structural class to which HSD17B13-IN-66 belongs [3]. No direct selectivity data against HSD17B1 or other 17β-HSD isoforms are publicly available for this compound.

chemical scaffold medicinal chemistry structure-activity relationship HSD17B13

HSD17B13-IN-66 Commercial Availability and Research Supply Chain Status

HSD17B13-IN-66 is commercially available as a research-use-only compound from multiple established chemical suppliers including MedChemExpress (Cat. No. HY-163261) and TargetMol (Cat. No. T86656) [1]. The compound is supplied in quantities starting from 50 mg and scales to bulk orders . In contrast, BI-3231 is positioned and documented as a well-characterized chemical probe available for open science with extensive published characterization data including selectivity profiling and cellular activity [2], while HSD17B13-IN-4 maintains commercial availability with Ki characterization [3]. No peer-reviewed primary research publication specifically characterizing HSD17B13-IN-66 was identified in the search scope; compound characterization is limited to vendor technical datasheets.

research reagent chemical probe supply chain procurement

HSD17B13-IN-66 Optimal Research Application Scenarios Based on Quantitative Evidence


SAR Studies Requiring a Distinct Dichlorophenol Scaffold

HSD17B13-IN-66 is suitable for structure-activity relationship (SAR) investigations that require a chemotype distinct from the series yielding BI-3231 or HSD17B13-IN-4. The compound's dichlorophenol core provides an alternative starting point for medicinal chemistry optimization, enabling researchers to probe binding interactions with the HSD17B13 ligand-binding pocket from a structurally divergent entry point. This application leverages the compound's class-level differentiation rather than potency advantages .

Cellular Proof-of-Concept Studies in NAFLD/NASH Models

With an IC50 of ≤ 0.1 μM against HSD17B13 , HSD17B13-IN-66 is appropriate for cellular proof-of-concept experiments in hepatocyte models of NAFLD or NASH where target engagement can be demonstrated at concentrations achievable in vitro. The compound's moderate potency (100 nM range) necessitates careful dose-ranging studies to establish effective working concentrations, and researchers should independently validate HSD17B13 target engagement and selectivity in their specific cellular systems [1].

Comparative Pharmacology Studies with Multiple HSD17B13 Inhibitors

HSD17B13-IN-66 serves as a valuable comparator compound in studies designed to benchmark newly developed HSD17B13 inhibitors or to assess the pharmacological effects of different chemical series on hepatocyte lipid metabolism. Including HSD17B13-IN-66 alongside BI-3231 and HSD17B13-IN-4 enables researchers to evaluate whether observed cellular or in vivo effects are compound-specific (chemotype-dependent) or mechanism-based (target-dependent) . No in vivo pharmacokinetic or efficacy data are publicly available for this compound; researchers must generate such data independently [1].

Biochemical Assay Development and HTS Counter-Screening

The compound is appropriate for developing and validating biochemical assays measuring HSD17B13 enzymatic activity, including serving as a reference inhibitor in high-throughput screening (HTS) counter-screening panels. Its ≤ 0.1 μM IC50 value provides sufficient signal window for assay quality control, though researchers should note that BI-3231 (IC50 = 1 nM) offers substantially greater potency for applications requiring maximal assay sensitivity [1].

Technical Documentation Hub

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